molecular formula C9H13O3.Na<br>C9H13NaO3 B12660583 Ethyl 2-acetylpent-4-enoate, sodium salt CAS No. 85392-49-0

Ethyl 2-acetylpent-4-enoate, sodium salt

Cat. No.: B12660583
CAS No.: 85392-49-0
M. Wt: 192.19 g/mol
InChI Key: MLAALNVRWYJORH-USRGLUTNSA-M
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Description

Ethyl 2-acetylpent-4-enoate, sodium salt is an organic compound with the molecular formula C9H13O3Na It is a sodium salt derivative of ethyl 2-acetylpent-4-enoate, which is an ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetylpent-4-enoate, sodium salt typically involves the reaction of ethyl 2-acetylpent-4-enoate with a sodium base. One common method is to dissolve ethyl 2-acetylpent-4-enoate in an appropriate solvent, such as ethanol, and then add sodium hydroxide or sodium ethoxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or evaporation of the solvent .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetylpent-4-enoate, sodium salt can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 2-acetylpent-4-enoate, sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-acetylpent-4-enoate, sodium salt involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-acetylpent-4-enoate, sodium salt is unique due to its specific structure, which allows for distinct reactivity and applications compared to its analogs. The presence of the sodium ion enhances its solubility in water and its reactivity in nucleophilic substitution reactions.

Properties

CAS No.

85392-49-0

Molecular Formula

C9H13O3.Na
C9H13NaO3

Molecular Weight

192.19 g/mol

IUPAC Name

sodium;(2E)-3-ethoxycarbonylhexa-2,5-dien-2-olate

InChI

InChI=1S/C9H14O3.Na/c1-4-6-8(7(3)10)9(11)12-5-2;/h4,10H,1,5-6H2,2-3H3;/q;+1/p-1/b8-7+;

InChI Key

MLAALNVRWYJORH-USRGLUTNSA-M

Isomeric SMILES

CCOC(=O)/C(=C(\C)/[O-])/CC=C.[Na+]

Canonical SMILES

CCOC(=O)C(=C(C)[O-])CC=C.[Na+]

Origin of Product

United States

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